EPZ015666 -

EPZ015666

Catalog Number: EVT-267527
CAS Number:
Molecular Formula: C20H25N5O3
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide, commonly referred to as EPZ015666, is a potent and selective small-molecule inhibitor of the protein arginine methyltransferase 5 (PRMT5) enzyme. [, , , , ] It acts as a chemical probe for studying the biological functions of PRMT5 and exploring its potential as a therapeutic target for various diseases, particularly cancer. [, , , ] EPZ015666 exhibits significant in vitro and in vivo activity against several cancer cell lines and animal models. [, , , , ]

Future Directions
  • Combination therapies: Exploring the synergistic potential of EPZ015666 with other anticancer agents, such as targeted therapies or immunotherapies, holds promise for improving treatment outcomes. [, ]
  • Exploring other therapeutic applications: Given its role in various cellular processes, investigating the therapeutic potential of EPZ015666 in other diseases beyond cancer, such as inflammatory disorders and cardiovascular diseases, could yield promising results. [, , , ]
Synthesis Analysis

The synthesis of EPZ015666 involves several key steps that leverage established organic chemistry techniques. The initial synthetic route was developed to optimize the yield and potency of the compound while maintaining its selectivity for PRMT5.

  1. Initial Synthesis: The synthesis begins with commercially available starting materials, which undergo a series of reactions including amide coupling and nucleophilic aromatic substitution. The oxetane group is crucial for the compound's interaction with PRMT5, and modifications to this moiety have been explored to enhance binding affinity .
  2. Optimization: Subsequent modifications involved replacing the oxetane with an azetidine group to facilitate linker installation without significantly affecting binding properties. This iterative design process led to the development of various analogs, allowing researchers to assess structure-activity relationships effectively .
  3. Technical Details: The synthesis typically employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of intermediates, ensuring that each step yields compounds suitable for biological evaluation .
Molecular Structure Analysis

The molecular structure of EPZ015666 is characterized by its unique functional groups that confer specificity towards PRMT5.

  • Chemical Formula: C16_{16}H18_{18}N4_{4}O
  • Molecular Weight: 282.34 g/mol
  • Key Structural Features:
    • An oxetane ring contributing to its binding dynamics.
    • A piperazine moiety that enhances solubility and bioavailability.

The three-dimensional conformation of EPZ015666 has been elucidated through X-ray crystallography, revealing its binding mode within the active site of PRMT5, where it exhibits cooperative interactions with S-adenosyl-l-methionine (SAM) .

Chemical Reactions Analysis

EPZ015666 undergoes specific chemical reactions that are pivotal for its function as a PRMT5 inhibitor:

  • Binding Reaction: Upon administration, EPZ015666 binds competitively to the substrate-binding site of PRMT5, inhibiting its enzymatic activity. This interaction is characterized by a high affinity (IC50_{50} value around 22 nM) which indicates effective inhibition even at low concentrations .
  • Biochemical Assays: The compound's efficacy has been evaluated through various biochemical assays that measure its impact on cellular methylation processes. These assays demonstrate how EPZ015666 can alter methylation patterns in target proteins, leading to downstream effects on gene expression and cell viability .
Mechanism of Action

The mechanism by which EPZ015666 exerts its effects involves several key processes:

  1. Inhibition of Methyltransferase Activity: EPZ015666 inhibits the symmetric dimethylation of arginine residues on target proteins mediated by PRMT5. This inhibition disrupts normal cellular signaling pathways that rely on arginine methylation for function .
  2. Induction of Apoptosis: In cancer models, treatment with EPZ015666 leads to increased apoptosis in transformed T-cells, suggesting that it may enhance cell death pathways in malignant cells while sparing normal cells .
  3. Selective Toxicity: The compound displays a remarkable selectivity for cancerous cells over normal cells, making it a promising candidate for targeted cancer therapies .
Physical and Chemical Properties Analysis

EPZ015666 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents, facilitating its use in biological assays.
  • Stability: The compound demonstrates stability under physiological conditions, which is critical for maintaining its efficacy during therapeutic applications.
  • pH Stability: The stability profile across different pH levels indicates potential versatility in formulation approaches.

These properties contribute to its suitability as a lead compound for further development in clinical settings .

Applications

EPZ015666 has several significant scientific applications:

  • Cancer Research: As a selective inhibitor of PRMT5, EPZ015666 is utilized in studies investigating the role of arginine methylation in cancer progression and treatment resistance.
  • Therapeutic Development: Its ability to induce apoptosis in cancer cells makes it a candidate for developing targeted therapies against malignancies such as mantle cell lymphoma and acute T-cell leukemia .
  • Mechanistic Studies: Researchers employ EPZ015666 to dissect the molecular mechanisms underlying PRMT5-mediated signaling pathways, providing insights into potential therapeutic targets.
Introduction to Protein Arginine Methyltransferase 5 (PRMT5) in Disease Pathogenesis

Biochemical Role of PRMT5 in Epigenetic Regulation

PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues (SDMA) on histone and non-histone substrates. This enzyme functions within a multiprotein complex typically including MEP50 (methylosome protein 50), which enhances its catalytic activity and substrate specificity [3] [6]. PRMT5 epigenetically regulates gene expression through histone modifications, notably generating H4R3me2s (symmetric dimethylation of histone H4 arginine 3) and H3R8me2s (histone H3 arginine 8), which are associated with transcriptional repression [6] [9]. Beyond histones, PRMT5 methylates spliceosome components (e.g., Sm proteins), transcription factors (e.g., p53), and RNA-binding proteins, thereby influencing RNA processing, DNA repair, and signal transduction [3] [9]. The enzyme’s substrate recognition involves adaptor proteins (e.g., COPR5, RioK1) that bind to a shallow groove on PRMT5’s TIM barrel domain, enabling recruitment of specific substrates [6] [12].

Table 1: Key Substrates and Functional Consequences of PRMT5 Activity

Substrate CategorySpecific TargetsBiological Consequence
HistonesH4R3, H3R8, H3R2Transcriptional repression, chromatin compaction
Spliceosomal ProteinsSm proteins (e.g., SmD1/D3)snRNP assembly, pre-mRNA splicing
Transcription Factorsp53, E2F1Altered transcriptional activity, cell cycle control
Signaling MoleculesEGFR, PI3K subunitsEnhanced pro-survival signaling

PRMT5 Dysregulation in Oncogenesis and Non-Oncological Disorders

PRMT5 is overexpressed in diverse malignancies, including mantle cell lymphoma (MCL), glioblastoma, multiple myeloma, and breast cancer, where it drives oncogenesis through multiple mechanisms [1] [9] [10]. In MCL, PRMT5 upregulation symmetrically dimethylates SmD3, disrupting spliceosomal integrity and promoting aberrant splicing of tumor suppressors [1] [10]. In solid tumors (e.g., triple-negative breast cancer), PRMT5 epigenetically represses tumor suppressor miRNAs (e.g., miR-96, miR-33b), leading to increased expression of cyclin D1 and c-Myc—key drivers of cell cycle progression [4] [9]. In vitro studies demonstrate that PRMT5 knockdown or inhibition reduces viability in cancer cell lines (e.g., IC₅₀ = 96–904 nM in MCL lines) [1] [4]. Non-oncological roles include PRMT5-mediated regulation of embryonic development and metabolic pathways. For instance, PRMT5 nuclear translocation at the 4-cell stage is critical for genomic stability during zygotic genome activation [6] [8], while its interaction with the Brg1 complex regulates fibrotic responses in lung mesenchymal cells [9].

Table 2: PRMT5 Dysregulation in Human Diseases

**Disease ContextMolecular MechanismFunctional Impact
Mantle Cell LymphomaSmD3 hypermethylation → splicing defectsGenomic instability, cell survival
GlioblastomaSplicing of detained introns in oncogenes (e.g., MYC)Enhanced tumor growth and invasion
Multiple MyelomaRepression of CDKN2A/CDKN2B via H4R3me2sUncontrolled cell proliferation
Breast CancermiRNA suppression → cyclin D1/c-Myc upregulationG1/S transition acceleration
Pulmonary FibrosisFOXO1 methylation → aberrant mesenchymal activationTissue remodeling, ECM deposition

Rationale for Targeting PRMT5 in Therapeutic Development

The central rationale for targeting PRMT5 lies in its dual role as an epigenetic modulator and a coordinator of cytoplasmic signaling cascades, making it a master regulator of cancer hallmarks like sustained proliferation and evasion of growth suppression [9] [10]. Unlike Type I PRMTs, PRMT5 catalyzes symmetric dimethylation—a modification with limited functional redundancy—providing a unique therapeutic window [6] [9]. EPZ015666 (GSK3235025) exemplifies a first-generation PRMT5 inhibitor designed to compete with the S-adenosylmethionine (SAM) cofactor in the PRMT5-MEP50 complex [1] [8]. It exhibits:

  • High Biochemical Potency: Ki = 5 nM against PRMT5 and IC₅₀ = 22 nM in enzymatic assays [1] [8].
  • Selectivity: >10,000-fold specificity over other methyltransferases (e.g., PRMT1, PRMT4) [1] [5].
  • Cellular Efficacy: Inhibition of SmD3 methylation (IC₅₀ = 96 nM in Z-138 cells) and tumor growth suppression in xenografts [1] [10].EPZ015666’s oral bioavailability enables robust in vivo activity, as demonstrated by >93% tumor growth inhibition in Z-138 xenograft models at 200 mg/kg BID dosing [1] [10]. Its mechanism extends beyond histone methylation to disrupt oncogenic splicing programs and DNA repair pathways, synthetically lethal in MTAP-deficient cancers [10].

Table 3: Profile of EPZ015666 as a PRMT5-Targeted Agent

ParameterValueExperimental Context
Ki (PRMT5)5 nMSf9 insect cell lysates, biotinylated peptide
IC₅₀ (Enzymatic)22 nMRecombinant PRMT5-MEP50 complex
Cellular IC₅₀96–904 nM (MCL lines)Guava ViaCount, 12-day proliferation assay
Selectivity>20,000-fold vs. other PMTsKinase panel screening
In Vivo Efficacy>93% TGI (Z-138 xenografts)200 mg/kg BID, oral, 21 days

Properties

Product Name

EPZ015666

IUPAC Name

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1

InChI Key

ZKXZLIFRWWKZRY-KRWDZBQOSA-N

SMILES

C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O

Solubility

Soluble in DMSO, not in water

Synonyms

EPZ015666; EPZ-015666; EPZ 015666; GSK3235025; GSK-3235025; GSK 3235025.

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.